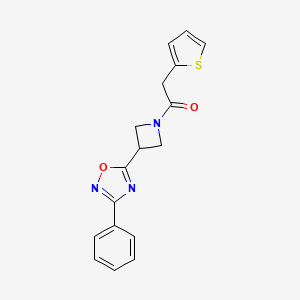

1-(3-(3-Phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone

Description

1-(3-(3-Phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone is a heterocyclic compound featuring three distinct structural motifs:

- Azetidine ring: A four-membered saturated nitrogen-containing ring, known for enhancing metabolic stability and bioavailability in drug design.

- 1,2,4-Oxadiazole: A five-membered heterocycle with one oxygen and two nitrogen atoms, valued for its electron-withdrawing properties and role in medicinal chemistry as a bioisostere for esters or amides .

- Thiophene moiety: A sulfur-containing aromatic ring contributing to π-π stacking interactions and improved lipophilicity .

While direct studies on this compound are absent in the provided evidence, its structural analogs (e.g., 1,2,4-oxadiazol-5-yl derivatives) are frequently explored for antimicrobial, antiviral, and enzyme-inhibitory activities .

Properties

IUPAC Name |

1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-2-thiophen-2-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S/c21-15(9-14-7-4-8-23-14)20-10-13(11-20)17-18-16(19-22-17)12-5-2-1-3-6-12/h1-8,13H,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXRAPNKDAMEQFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CC2=CC=CS2)C3=NC(=NO3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(3-Phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone typically involves multiple steps, starting with the preparation of the oxadiazole core One common approach is the cyclization of hydrazides with carbon disulfide and ammonia to form the oxadiazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Catalysts and specific reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

Antimicrobial Activity

Research has suggested that derivatives of oxadiazoles exhibit notable antimicrobial properties. The incorporation of the oxadiazole moiety into the structure of 1-(3-(3-Phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone has been linked to enhanced antibacterial and antifungal activities. For instance, studies have shown that similar oxadiazole derivatives possess activity against various strains of bacteria and fungi, making them promising candidates for the development of new antimicrobial agents .

Anticancer Properties

Compounds containing oxadiazole rings have demonstrated cytotoxic effects against different cancer cell lines. The specific structural features of this compound may enhance its ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. Preliminary studies indicate that compounds with similar structures can target specific pathways involved in cancer progression .

Anti-inflammatory Effects

Oxadiazole derivatives have also been investigated for their anti-inflammatory properties. The presence of the thiophene ring may contribute to the modulation of inflammatory responses, potentially making this compound useful in treating conditions characterized by excessive inflammation .

Organic Photovoltaics

The unique electronic properties of this compound make it a candidate for use in organic photovoltaic devices. The compound's ability to absorb light and convert it into electrical energy is being explored in the context of developing efficient solar cells. Its structural characteristics may facilitate charge transport and improve device performance .

Fluorescent Probes

Due to its distinct molecular structure, this compound can serve as a fluorescent probe in biological imaging. The oxadiazole and thiophene moieties can contribute to strong fluorescence properties, allowing for the visualization of cellular processes in real-time. This application is particularly relevant in studies involving cellular dynamics and drug delivery systems .

Case Study 1: Antimicrobial Efficacy

A study conducted on various oxadiazole derivatives revealed that compounds similar to this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study utilized the agar diffusion method to assess efficacy, with results indicating a promising zone of inhibition comparable to standard antibiotics .

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro studies evaluated the cytotoxic effects of oxadiazole-containing compounds on human cancer cell lines. Results showed that certain derivatives led to a marked decrease in cell viability, suggesting potential as anticancer agents. The study highlighted the importance of structural modifications in enhancing bioactivity .

Mechanism of Action

The mechanism by which 1-(3-(3-Phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone exerts its effects involves its interaction with specific molecular targets. The phenyl and thiophene groups may engage in π-π stacking interactions with biological macromolecules, while the oxadiazole ring can form hydrogen bonds. These interactions can modulate biological pathways and lead to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally or functionally related molecules from the evidence:

Key Observations :

Structural Diversity :

- The target compound’s azetidine-oxadiazole-thiophene scaffold is distinct from triazole-sulfonyl () or thiadiazole-triazole () systems. Azetidine’s ring strain may confer unique conformational rigidity compared to larger rings like piperidine .

- Thiophene’s electron-rich nature contrasts with fluorine or sulfonyl groups in analogs, impacting solubility and target binding .

Synthetic Routes :

- Sodium ethoxide-mediated α-halogenation () and K₂CO₃-driven thiol-alkylation () are common for introducing ketone or sulfide moieties. The target compound’s synthesis likely involves similar nucleophilic substitutions.

Biological Potential: Oxadiazole-thiophene hybrids (e.g., ) are studied for enzyme inhibition, suggesting the target compound could target oxidoreductases or proteases.

Pharmacological Gaps: No direct data exist for the target compound’s activity, unlike SARS-CoV-2 inhibitors (e.g., compound 130 in ) or crystallographically screened fragments ().

Notes

Contradictions/Limitations :

- Oxadiazole’s electron deficiency could stabilize interactions with positively charged enzymatic pockets .

- Research Recommendations: Prioritize enzymatic assays (e.g., FAD-dependent oxidoreductases ) and antiviral screens (e.g., SARS-CoV-2 proteases ). Optimize synthesis using fragment-based approaches () or greener solvents (e.g., ethanol/water in ).

Biological Activity

The compound 1-(3-(3-Phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone is a novel heterocyclic derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and structure-activity relationships (SAR) associated with this compound, drawing on diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the reaction of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidine with thiophen derivatives. The process is characterized by several steps including cyclization and functionalization to achieve the desired structure.

Anticancer Activity

Research indicates that derivatives containing the 1,2,4-oxadiazole moiety exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound demonstrate strong inhibitory effects against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The presence of electron-donating groups at specific positions enhances their anticancer potential due to improved interactions with biological targets .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Research has demonstrated that oxadiazole derivatives possess effective antibacterial and antifungal activities against a range of pathogens including Staphylococcus aureus and Escherichia coli. The mechanism of action is thought to involve disruption of microbial cell membranes or inhibition of critical metabolic pathways .

Antioxidant Activity

In addition to its antimicrobial and anticancer effects, this compound has been shown to possess antioxidant properties. These properties are vital in combating oxidative stress-related diseases and can be attributed to the structural features of the oxadiazole ring which facilitate free radical scavenging .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components. Key findings from SAR studies include:

| Substituent Type | Effect on Activity |

|---|---|

| Electron-donating groups | Increase anticancer and antioxidant potential |

| Electron-withdrawing groups | Enhance antimicrobial activity |

| Position of substituents | Critical for optimizing biological activity |

These findings suggest that modifications to the phenyl and thiophene rings can lead to enhanced therapeutic efficacy.

Case Studies

Several studies have explored the biological activities of oxadiazole derivatives:

- Anticancer Study : A study evaluated various oxadiazole derivatives for their cytotoxic effects on MCF-7 cells. Results indicated that compounds with halogen substitutions showed higher activity compared to unsubstituted analogs .

- Antimicrobial Evaluation : Another study focused on the antibacterial efficacy of oxadiazole derivatives against Pseudomonas aeruginosa. The results highlighted significant inhibition zones compared to standard antibiotics used in control tests .

- Antioxidant Assessment : An investigation into the antioxidant capabilities of oxadiazole derivatives revealed that certain compounds exhibited comparable activity to well-known antioxidants like ascorbic acid in scavenging DPPH radicals .

Q & A

Basic: What are the standard synthetic routes for 1-(3-(3-Phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone?

Methodological Answer:

The compound is synthesized via multi-step reactions involving heterocyclic ring formation and coupling. A typical approach involves:

- Step 1: Synthesis of the 3-phenyl-1,2,4-oxadiazole moiety via cyclization of amidoximes with carboxylic acid derivatives under thermal or catalytic conditions.

- Step 2: Functionalization of azetidine (4-membered ring) through nucleophilic substitution or coupling reactions. For example, azetidine derivatives can react with thiophene-containing electrophiles in the presence of a base like KCO.

- Step 3: Final coupling of the oxadiazole-azetidine intermediate with 2-(thiophen-2-yl)ethanone using cross-coupling catalysts (e.g., Pd-based catalysts) or acid-mediated condensation .

Key Reference: describes a related synthesis using PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5) as a catalyst for analogous heterocyclic systems, achieving yields >70% under 70–80°C .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

Optimization strategies include:

- Catalyst Screening: Heterogeneous catalysts like Bleaching Earth Clay (pH 12.5) improve regioselectivity and reduce side reactions in oxadiazole formation .

- Solvent Effects: Polar aprotic solvents (e.g., PEG-400) enhance reaction rates due to better solubility of intermediates .

- Temperature Control: Maintaining 70–80°C prevents thermal decomposition of sensitive intermediates .

- Microwave Assistance: highlights microwave-assisted synthesis for similar oxadiazole derivatives, reducing reaction time from hours to minutes (e.g., 150°C for 20 minutes) .

Data Contradiction Note: Traditional thermal methods ( ) vs. microwave-assisted ( ) show trade-offs between scalability and speed.

Basic: What spectroscopic techniques confirm the compound’s structure?

Methodological Answer:

- IR Spectroscopy: Detects characteristic C=N (1650–1600 cm) and C-O (1250–1150 cm) stretches of the oxadiazole ring .

- H NMR: Key signals include:

- C NMR: Oxadiazole carbons appear at δ 165–175 ppm (C=N) and δ 95–105 ppm (C-O) .

Advanced: How does molecular docking predict biological activity?

Methodological Answer:

- Target Selection: Docking against enzymes (e.g., kinases) or receptors (e.g., GPCRs) using software like AutoDock Vina.

- Parameterization: The oxadiazole and thiophene moieties are key pharmacophores; their electron-deficient nature facilitates π-π stacking with aromatic residues in binding pockets .

- Validation: reports promising binding affinities (ΔG < −8 kcal/mol) for related triazole-thiadiazole derivatives against bacterial targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.